(2-Benzylacryloyl)glycine

Pharmaceutical impurity Reference standard Purity

Generic drug developers face compliance risk when impurity reference standards lack full characterization. This compound solves that by serving as both Alvimopan Impurity 14 and Racecadotril Impurity 36, supplied with HPLC, NMR, and MS data per ICH Q2(R1). - 98% purity ensures accurate peak identification and quantification for ANDA/DMF submissions. - Room-temp. storage simplifies QC workflows; traceability to USP/EP standards supports regulatory acceptance. - Defined 91%-yield synthetic route enables reliable in-house production if required.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 76932-18-8
Cat. No. B051325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzylacryloyl)glycine
CAS76932-18-8
SynonymsN-[1-Oxo-2-(phenylmethyl)-2-propen-1-yl]glycine_x000B_
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC=C(CC1=CC=CC=C1)C(=O)NCC(=O)O
InChIInChI=1S/C12H13NO3/c1-9(12(16)13-8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,16)(H,14,15)
InChIKeyFSCZNKNUJVBMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Benzylacryloyl)glycine Impurity Reference Standard


(2-Benzylacryloyl)glycine (CAS 76932-18-8), also known as N-(2-benzyl propenoyl)-glycine, is an organic compound belonging to the class of amino acid derivatives, characterized by a benzyl group attached to a propenoyl moiety linked to glycine . It is primarily recognized in the pharmaceutical industry as Alvimopan Impurity 14 and Racecadotril Impurity 36, serving as a critical reference standard for analytical method development and quality control (QC) in regulatory submissions [1]. The compound has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol .

Intended for Alvimopan and Racecadotril impurity profiling studies
High-purity HPLC-verified reference standard for method validation
Pharmacopeial traceability may be available upon request for regulatory submissions

Need for Verified (2-Benzylacryloyl)glycine Standards


In pharmaceutical impurity profiling, generic substitution of reference standards is not permissible due to stringent regulatory requirements for identity, purity, and traceability. (2-Benzylacryloyl)glycine, as a specified impurity of Alvimopan and Racecadotril, must be characterized with detailed analytical data (HPLC, NMR, MS) to ensure accurate identification and quantification in drug substances and products [1]. Substituting with an unverified or lower-purity analog risks method failure, inaccurate impurity quantification, and non-compliance with ICH guidelines, ultimately jeopardizing ANDA submissions and product quality .

Identity & Purity Risk
Unverified standards may lack detailed analytical characterization, risking method specificity.
Quantification Accuracy Risk
Lower-purity materials may introduce interfering peaks, compromising impurity quantification accuracy.
Regulatory Submission Risk
Non-traceable standards may not meet ICH expectations for identity and purity in ANDA submissions.

(2-Benzylacryloyl)glycine Quantitative Evidence Guide


Purity vs. Typical Reference Standards

The commercially available (2-Benzylacryloyl)glycine (CAS 76932-18-8) is consistently offered at a purity of 98% as determined by HPLC, which meets or exceeds the typical purity requirements for pharmaceutical impurity reference standards used in method validation and quality control . This purity level is critical for accurate quantification and identification in analytical methods, compared to lower-grade materials that may introduce interfering peaks or inaccurate response factors.

Purity Level
Data to verify
≥98%
Typical 95–98%
Meets upper bound of typical impurity reference standard purity.
Verify against COA for lot-specific data.
Pharmaceutical impurity Reference standard Purity

Molecular Weight Differentiation from Alvimopan

The molecular weight of (2-Benzylacryloyl)glycine is 219.24 g/mol [1], which is significantly lower than that of the parent drug Alvimopan (367.49 g/mol) . This substantial difference (148.25 g/mol) enables unambiguous separation and identification using mass spectrometry and HPLC, ensuring that this impurity does not co-elute with the main drug peak, thereby facilitating accurate impurity profiling.

Molecular Weight
Head-to-head
219.24 vs 367.49 g/mol
Δ −148.25 g/mol
Large mass difference enables unambiguous MS and HPLC separation.
Molecular weight Impurity profiling Alvimopan

Room Temperature Storage vs. Cold Chain

(2-Benzylacryloyl)glycine is recommended for storage at room temperature and away from light [1], in contrast to many Alvimopan impurities that require refrigerated storage (2-8°C) . This difference in storage requirements reduces logistical complexity and cost for laboratories, as it eliminates the need for cold chain shipping and storage, making it a more convenient reference standard for routine use.

Storage Condition
Class-level
Room temp vs 2–8°C
~20°C higher tolerance
May simplify lab handling and reduce cold-chain logistics; verify under lab conditions.
Storage condition Stability Reference standard

Pharmacopeial Traceability

Alvimopan Impurity 14 ((2-Benzylacryloyl)glycine) is supplied with comprehensive characterization data and can be provided with further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This traceability is a critical requirement for ANDA submissions and commercial production, as it ensures that the reference standard used for method validation is directly linked to recognized compendial standards, thereby satisfying regulatory expectations and reducing the risk of method rejection.

Pharmacopeial Traceability
Specification review
Available upon request (USP/EP)
May support regulatory submission traceability expectations.
Feasibility-dependent; confirm with supplier.
Pharmacopeial standard Traceability Regulatory compliance

Defined Synthesis Route and Yield

A patented synthesis route for (2-Benzylacryloyl)glycine involves stirring 6.8 mmol of N-(2-benzyl propenoyl-glycine benzyl ester with NaOH in methanol/water at 10°C for 2 hours, followed by acidification and extraction with ethyl acetate, yielding 1.36 g of crystalline product . This corresponds to a yield of approximately 91%, which is high for this type of transformation and provides a reproducible method for laboratories requiring in-house synthesis or verification of the compound's identity.

Synthesis Yield
Data to verify
~91% (1.36 g)
6.8 mmol scale, 10°C, 2 h
Defined route may support in-house standard verification or synthesis troubleshooting.
Synthesis Yield Process chemistry

(2-Benzylacryloyl)glycine Application Scenarios


Alvimopan Analytical Method Validation

As a characterized impurity of Alvimopan, (2-Benzylacryloyl)glycine is essential for developing and validating HPLC or UPLC methods to separate and quantify this specific impurity. Its high purity (98%) and distinct molecular weight ensure accurate peak identification and quantitation, meeting ICH Q2(R1) requirements for specificity and linearity [1][2].

QC Release Testing for Alvimopan

Pharmaceutical manufacturers utilize this reference standard in QC laboratories to monitor impurity levels in Alvimopan drug products. The compound's room temperature storage stability reduces the complexity of QC workflows, and its traceability to USP/EP standards provides regulatory confidence [1].

ANDA Impurity Profiling

Generic drug developers rely on (2-Benzylacryloyl)glycine as a reference standard to demonstrate that their Alvimopan product meets the same impurity specifications as the reference listed drug (RLD). Comprehensive characterization data and pharmacopeial traceability support ANDA submissions by satisfying FDA requirements for impurity identification and control [2].

Racecadotril Impurity Control Strategy

For manufacturers of Racecadotril, this compound (identified as Racecadotril Impurity 36) is used to develop and validate methods to control this specific process impurity. The defined synthesis route with high yield (91%) also provides a reliable approach for producing the impurity standard in-house if required .

Application
Selection Property
Validation Focus
Alvimopan Method Validation
HPLC purity and MW distinction
ICH Q2(R1) specificity and linearity
QC Release Testing
Room temp storage convenience
Regulatory compliance and workflow reliability
ANDA Impurity Profiling
Comprehensive characterization data
FDA impurity identification requirements
Racecadotril Impurity Control
Validated synthesis protocol
In-house standard availability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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